molecular formula C11H15BFNO3 B1403445 (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid CAS No. 1704082-27-8

(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid

Cat. No.: B1403445
CAS No.: 1704082-27-8
M. Wt: 239.05 g/mol
InChI Key: JBUQFGPVHSXEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a tert-butylcarbamoyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and tert-butyl isocyanate.

    Formation of Intermediate: The reaction between 3-fluoroaniline and tert-butyl isocyanate leads to the formation of an intermediate, 3-(tert-butylcarbamoyl)-5-fluoroaniline.

    Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed:

    Oxidation: Formation of boronic esters or boronic acids.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid is used as a building block in the synthesis of complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Biology:

    Drug Development: The compound is explored for its potential as a pharmacophore in drug design and development.

    Bioconjugation: It is used in the conjugation of biomolecules for targeted delivery and imaging applications.

Medicine:

    Therapeutics: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry:

    Material Science: The compound is used in the development of advanced materials with unique properties.

    Agriculture: It is investigated for its potential use in agrochemicals to enhance crop protection and yield.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and tert-butylcarbamoyl groups, making it less specific in its applications.

    (3-Fluorophenyl)boronic Acid: Lacks the tert-butylcarbamoyl group, resulting in different reactivity and applications.

    (3-(Tert-butylcarbamoyl)phenyl)boronic Acid:

Uniqueness:

    (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid: is unique due to the presence of both fluorine and tert-butylcarbamoyl groups, which enhance its specificity and reactivity in various chemical and biological applications.

Properties

IUPAC Name

[3-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUQFGPVHSXEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.